![molecular formula C20H17N3 B12607037 1-Methyl-1-[3-(pyridin-3-yl)phenyl]-1H-isoindol-3-amine CAS No. 917776-62-6](/img/structure/B12607037.png)
1-Methyl-1-[3-(pyridin-3-yl)phenyl]-1H-isoindol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-[3-(pyridin-3-yl)phenyl]-1H-isoindol-3-amine is a complex organic compound that belongs to the class of heterocyclic amines. This compound features a unique structure that includes a pyridine ring, a phenyl group, and an isoindole moiety. Its intricate molecular architecture makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 1-Methyl-1-[3-(pyridin-3-yl)phenyl]-1H-isoindol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an ortho-substituted benzylamine and a suitable electrophile.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with a halogenated isoindole intermediate.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
1-Methyl-1-[3-(pyridin-3-yl)phenyl]-1H-isoindol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
1-Methyl-1-[3-(pyridin-3-yl)phenyl]-1H-isoindol-3-amine has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and pharmaceuticals.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of 1-Methyl-1-[3-(pyridin-3-yl)phenyl]-1H-isoindol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. For example, in medicinal chemistry, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in disease progression .
Comparison with Similar Compounds
1-Methyl-1-[3-(pyridin-3-yl)phenyl]-1H-isoindol-3-amine can be compared with other similar compounds, such as:
1-Methyl-1-[3-(pyridin-3-yl)phenyl]-1H-pyrazole: This compound has a pyrazole ring instead of an isoindole ring, which may result in different electronic and steric properties.
1-Methyl-1-[3-(pyridin-3-yl)phenyl]-1H-imidazole: The imidazole ring in this compound provides different hydrogen bonding capabilities and reactivity compared to the isoindole ring.
1-Methyl-1-[3-(pyridin-3-yl)phenyl]-1H-triazole: The triazole ring introduces additional nitrogen atoms, which can influence the compound’s binding affinity and selectivity for certain targets.
The uniqueness of this compound lies in its isoindole ring, which imparts distinct electronic properties and reactivity, making it a valuable scaffold in various research applications.
Properties
CAS No. |
917776-62-6 |
|---|---|
Molecular Formula |
C20H17N3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-methyl-3-(3-pyridin-3-ylphenyl)isoindol-1-amine |
InChI |
InChI=1S/C20H17N3/c1-20(18-10-3-2-9-17(18)19(21)23-20)16-8-4-6-14(12-16)15-7-5-11-22-13-15/h2-13H,1H3,(H2,21,23) |
InChI Key |
NQTZOXMJAFUJMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=N1)N)C3=CC=CC(=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


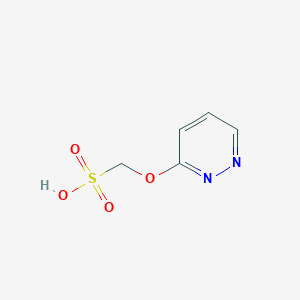
![6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12606967.png)
![1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one](/img/structure/B12606973.png)
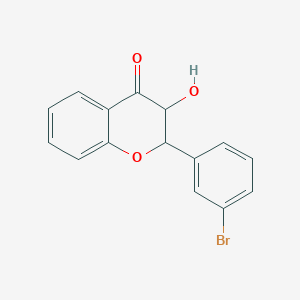
![1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one](/img/structure/B12606992.png)
![5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12606999.png)
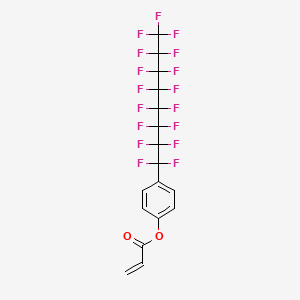
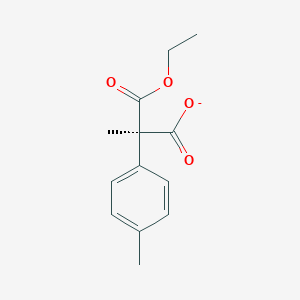

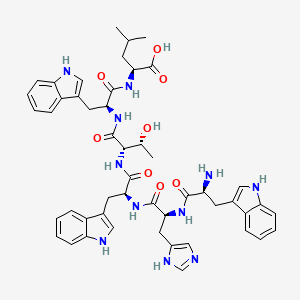
![Phosphonic acid, [[4-amino-2-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12607021.png)
![({4-[Ethyl(5-hydroxypentyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B12607025.png)
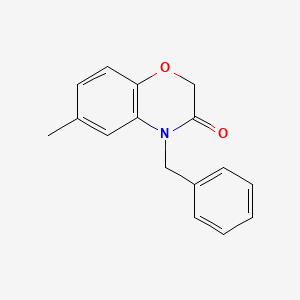
![[1-(2,6-Difluorophenyl)ethylidene]propanedinitrile](/img/structure/B12607038.png)
